N-cyclopropyl-1-methylpiperidin-4-amine

Beschreibung

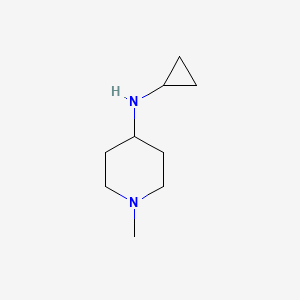

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)10-8-2-3-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWQVPXVPMEZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371011 | |

| Record name | N-cyclopropyl-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-48-7 | |

| Record name | N-cyclopropyl-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyl-1-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropyl 1 Methylpiperidin 4 Amine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The formation of the piperidine ring is a cornerstone of synthetic organic chemistry. Numerous methods have been developed, ranging from classical cyclization reactions to modern multicomponent strategies, to build this essential heterocyclic system. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is highly applicable to the synthesis of N-substituted piperidines. researchgate.net This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine, a key intermediate is 1-methyl-4-piperidone (B142233). This ketone can undergo reductive amination with cyclopropylamine (B47189).

The reaction is facilitated by a variety of reducing agents. While sodium cyanoborohydride (NaCNBH₃) has been historically used, concerns over its toxicity and the potential for cyanide-related side products have led to the adoption of alternatives. tandfonline.com Borane-pyridine complex (BAP) has emerged as an excellent, less toxic, and inexpensive substitute for NaCNBH₃ in Borch-type reductions, effectively aminating secondary amines like piperidines with various aldehydes. tandfonline.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly mild and effective for a wide range of substrates.

A general scheme for this approach is the reaction of 1-methyl-4-piperidone with cyclopropylamine in the presence of a suitable reducing agent and solvent.

Table 1: Reagents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Typical Substrates | Advantages | Reference |

| Borane-Pyridine (BAP) | Aldehydes, Piperidines | Less toxic than NaCNBH₃, cost-effective, eliminates nitrile impurities. | tandfonline.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Aldehydes, Ketones | Effective reducing agent. | tandfonline.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, broad substrate scope, does not reduce many other functional groups. | researchgate.net |

| Lithium Aluminum Hydride (LAH) | Nitriles, Amides | Powerful reducing agent for converting nitriles or amides to amines. | mdpi.com |

Intramolecular cyclization reactions are fundamental to constructing the piperidine ring from acyclic precursors. nih.gov These methods involve forming one or more of the ring's C-N or C-C bonds in a dedicated cyclization step.

One classic approach is the Dieckmann condensation, an intramolecular reaction of a diester with a base to yield a β-keto ester. beilstein-journals.orgdtic.mil For piperidine synthesis, a precursor containing two ester groups and a nitrogen atom can be cyclized to form a piperidin-4-one derivative. beilstein-journals.orgdtic.mil This ketone is a versatile intermediate that can be subsequently converted to the 4-amino group via reductive amination. beilstein-journals.org For example, a diester can undergo cyclization mediated by a base like sodium hydride (NaH) to give a piperidin-4-one ester, which is then decarboxylated to afford the key ketone intermediate. beilstein-journals.org

Other cyclization strategies include:

Radical-mediated cyclization: These reactions can form piperidines via intramolecular cyclization of amino-aldehydes or other suitable precursors, often using a metal catalyst like cobalt(II). nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to produce substituted 4-halopiperidines. organic-chemistry.org These halogenated piperidines can then be further functionalized.

Palladium-Catalyzed Cyclization: Wacker-type aerobic oxidative cyclization of alkenes containing a nitrogen functionality can produce various nitrogen heterocycles, including piperidines, using a palladium catalyst. organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. taylorfrancis.comresearchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comtandfonline.com These reactions often proceed through a cascade of events, such as a domino Mannich/Michael reaction sequence. tandfonline.com For instance, a one-pot, three-component transformation between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by agents like ZrOCl₂·8H₂O to yield functionalized piperidines. taylorfrancis.com

While a direct MCR for this compound is not commonly cited, the strategy is invaluable for creating diverse libraries of piperidine derivatives. rsc.org The catalysts for these reactions are varied and can include ytterbium triflate (Yb(OTf)₃) co-catalyzed with silver triflate (AgOTf) or even biocatalysts like immobilized Candida antarctica lipase (B570770) B (CALB). tandfonline.comrsc.org

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reaction Components | Catalyst | Product Type | Reference |

| Aromatic Aldehydes, Amines, Acetoacetic Esters | Zirconium(IV) oxichloride octahydrate | Highly functionalized piperidines | taylorfrancis.com |

| Dimethyl Malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Piperidone tricarboxylate | tandfonline.com |

| Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized Candida antarctica lipase B (CALB) | Clinically valuable piperidines | rsc.org |

| Aldehydes, Malononitrile, Dimedone | Piperidine | Bis 4H-chromene-3-carbonitrile derivatives | researchgate.net |

The control of stereochemistry is crucial in the synthesis of piperidine derivatives, as different stereoisomers can exhibit distinct biological properties. Stereoselective synthesis aims to produce a specific stereoisomer with high purity. tandfonline.com

Approaches to stereoselective piperidine synthesis include:

Catalytic Asymmetric Synthesis: The use of chiral metal catalysts, such as those based on palladium, rhodium, or gold, can induce enantioselectivity in cyclization or hydrogenation reactions. nih.govnih.gov For example, an enantioselective approach to oxidative amination of non-activated alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

Substrate-Controlled Synthesis: Chiral starting materials, such as amino acids, can be used to construct the piperidine ring, transferring their inherent chirality to the final product. nih.gov

Diastereoselective Reactions: In reactions that form multiple stereocenters, conditions can be optimized to favor the formation of one diastereomer over others. For instance, the reduction of a substituted piperidone may proceed with high diastereoselectivity depending on the reducing agent and steric environment. A hydrogen borrowing [5 + 1] annulation method reported by Donohoe et al. enables the stereoselective synthesis of substituted piperidines through an iridium(III)-catalyzed cascade. nih.gov

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov The resulting piperidin-4-ol can be a precursor to 4-aminopiperidines.

Incorporation of the Cyclopropyl (B3062369) Group in Synthetic Pathways

The cyclopropyl group is a key structural feature of the target molecule. Its incorporation can be achieved by either starting with a cyclopropyl-containing building block or by introducing the group at a later stage of the synthesis.

The synthesis of cyclopropylamine itself is a critical first step for many routes. Classical methods for its preparation have been well-established and include:

Hofmann Rearrangement: This method involves the conversion of cyclopropanecarboxamide (B1202528) to cyclopropylamine using an alkali hypochlorite (B82951) and alkali hydroxide (B78521) solution. google.com

Curtius Rearrangement: This process starts with cyclopropanecarboxylic acid, which is converted to an acyl azide (B81097). The azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to yield cyclopropylamine. nih.govacs.org A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been demonstrated using a Curtius degradation employing the Weinstock protocol. nih.gov

From γ-butyrolactone: An industrial process involves the conversion of γ-butyrolactone through several steps, including ring cleavage and cyclization, to ultimately produce cyclopropylamine. google.com

Once cyclopropylamine is obtained, it can be introduced into the piperidine scaffold. As mentioned in the reductive amination section (2.1.1), the reaction of 1-methyl-4-piperidone with pre-synthesized cyclopropylamine is a direct method to form the N-cyclopropyl bond on the 4-position of the piperidine ring.

Alternatively, a nucleophilic aromatic substitution reaction can be used. For example, a suitably substituted aromatic precursor, such as 3,6-difluoro-2-(4-ethoxycarbonyl-1-piperazinyl)-5-nitrotoluene, can react with cyclopropylamine in the presence of potassium fluoride (B91410) to introduce the N-cyclopropyl group. prepchem.com

Table 3: Selected Synthetic Routes to Cyclopropylamines

| Starting Material | Key Reaction | Reagents | Product | Reference |

| Cyclopropanecarboxamide | Hofmann Rearrangement | Alkali Hypochlorite, Alkali Hydroxide | Cyclopropylamine | google.com |

| Cyclopropanecarboxylic acid | Curtius Degradation | Ethyl Chloroformate, NaN₃, then H₂O | Cyclopropylamine | nih.govacs.org |

| γ-butyrolactone | Multi-step process | Hydrohalide, Alkanols, Caustic | Cyclopropylamine | google.com |

Ring-Opening and Functionalization Strategies Involving Cyclopropyl

The cyclopropyl group, due to its inherent ring strain and unique electronic properties, serves as a latent functional group that can be activated for various chemical transformations. acs.orgnih.gov In the context of N-cyclopropyl amines and amides, ring-opening reactions provide a powerful method for introducing molecular complexity and accessing diverse chemical structures. acs.org

These transformations often proceed through the formation of a radical cation on the nitrogen atom via a single-electron transfer (SET) process. researchgate.netchemrxiv.org This initial oxidation event weakens the adjacent C-C bonds of the cyclopropyl ring, facilitating its cleavage. The resulting intermediate, an iminium ion with a carbon-centered radical, can then be trapped by nucleophiles or undergo further rearrangement. researchgate.net For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom, a process that supports a mechanism involving an amine radical cation intermediate. researchgate.net

Acid catalysis represents another major strategy for activating the cyclopropyl ring. A Brønsted acid-catalyzed reaction of cyclopropylcarbinols with arylamines can be directed to yield either N-alkylated cyclopropyl derivatives or undergo ring-opening to form homoallyl amines, depending on the reaction temperature. researchgate.net Similarly, N-cyclopropylamides can undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction is proposed to proceed through a Heine-type aziridine (B145994) intermediate, which can then be intercepted by nucleophiles to yield products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org

Photochemical activation offers a mild and efficient alternative for initiating these transformations. N-aryl cyclopropylamines can participate in formal [3+2] cycloadditions with α,β-unsaturated carbonyl compounds without the need for photocatalysts or additives. chemrxiv.org This process, which proceeds via a photoinduced single-electron transfer, demonstrates the utility of the cyclopropylamine moiety as a three-carbon synthon for constructing new five-membered rings. chemrxiv.org

The following table summarizes key ring-opening reactions involving cyclopropylamine derivatives.

| Starting Material Class | Reagent/Condition | Key Intermediate | Product Class | Citation |

| N-cyclopropyl-N-alkylanilines | Nitrous Acid | Amine Radical Cation | N-alkyl-N-nitrosoanilines | researchgate.net |

| Cyclopropylcarbinols | Brønsted Acid | Cyclopropylcarbinyl Cation | Homoallylic Amines | researchgate.net |

| N-cyclopropylamides | AlCl₃ | Aziridine Intermediate | N-(2-chloropropyl)amides | rsc.org |

| N-aryl cyclopropylamines | Photochemical Activation (SET) | Radical Cation | N-arylaminocycloalkyl compounds | chemrxiv.org |

Advanced Synthetic Techniques for Compound Libraries

The discovery and optimization of novel bioactive molecules, such as derivatives of this compound, are greatly accelerated by advanced synthetic techniques that allow for the rapid generation of diverse compound libraries.

Parallel Synthesis and High-Throughput Chemistry in Chemical Space Exploration

Parallel synthesis and high-throughput chemistry (HTC) are cornerstone strategies in modern medicinal chemistry for rapidly exploring vast areas of chemical space. acs.org These approaches enable the simultaneous synthesis of large numbers of distinct but structurally related compounds, facilitating the systematic evaluation of structure-activity relationships (SAR). acs.orgtimtec.net

Parallel synthesis tools are designed to perform multiple reactions simultaneously, often on a single magnetic stirrer hotplate, which increases experimental throughput while conserving laboratory space. youtube.com Equipment such as the Radleys Carousel and GreenHouse parallel synthesizers allow chemists to efficiently conduct reaction screening, combinatorial chemistry, and catalyst screening for applications in drug discovery. youtube.com

High-Throughput Experimentation (HTE) workflows are particularly powerful for reaction optimization and the creation of analog libraries from late-stage precursors. acs.org By screening numerous reaction conditions (e.g., catalysts, solvents, reagents) in a microscale, 96-well plate format, chemists can quickly identify optimal protocols for synthesis. acs.org This methodology has proven effective for a wide range of transformations, including photoredox catalysis, which is useful for incorporating sp³-rich fragments into molecules. acs.org

The application of these techniques to heterocyclic chemistry is well-documented. For instance, a combination of solid-phase and solution-phase parallel synthesis has been employed to create a 36-membered library of natural product-like polyhydroxylated pyrrolidine (B122466) and piperidine alkaloids. nih.gov This was achieved by diastereoselective addition of various Grignard reagents to enantiopure cyclic nitrone intermediates, demonstrating how substituent diversity can be systematically introduced across a common scaffold. nih.gov Such libraries, often containing thousands to billions of virtual or real compounds, are essential for modern drug discovery programs that utilize high-throughput screening (HTS) to identify new hit compounds. timtec.netenamine.netenamine.netnih.gov

Scaffold Diversification Strategies

Scaffold diversification is a key strategy for expanding upon an initial hit compound to improve its potency, selectivity, and pharmacokinetic properties. The piperidine ring is a particularly important and ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. ajchem-a.commdma.chnih.govnih.gov Its prevalence makes the development of methods for its derivatization a critical area of research. nih.govnih.gov

Modular and flexible synthetic sequences are highly valuable for scaffold diversification. A notable example is a one-pot synthesis of substituted piperidin-4-ols developed as a flexible [5+1] cycloaddition approach. nih.gov This method involves a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov A key advantage of this strategy is that the resulting piperidine nitrogen is unprotected, allowing for ready derivatization to introduce further diversity. nih.gov

Another powerful approach to scaffold diversification is the direct functionalization of C-H bonds on the piperidine ring. While challenging, this strategy avoids multi-step sequences that require protecting groups. nih.gov Protecting-group-free methods have been developed for the α-functionalization of cyclic secondary amines. These one-pot procedures generate an imine intermediate via intermolecular hydride transfer, which is then captured by a nucleophile, enabling the rapid preparation of diverse, substituted piperidines. nih.gov Such strategies, which allow for the selective modification of a core scaffold, are invaluable for exploring the chemical space around a lead compound and are central to the development of novel piperidine-based therapeutics. nih.govnih.gov

Investigation of Biological Activities

Target Identification and Engagement Studies

To understand the biological effects of a compound, the first step is to identify its molecular targets within a biological system. This involves a series of studies to determine where and how the compound binds.

Enzyme and Receptor Binding Affinity Assessments

Binding assays are crucial for determining the affinity of a compound for a range of enzymes and receptors. These experiments measure the concentration of the compound required to bind to 50% of the target molecules (IC50 or Ki values). There is currently no publicly available data detailing the binding affinities of N-cyclopropyl-1-methylpiperidin-4-amine to any specific enzymes or receptors.

Modulatory Effects on Specific Biological Pathways

Once a binding target is identified, further studies are necessary to understand how this interaction affects cellular signaling pathways. This could involve measuring changes in the levels of downstream signaling molecules or reporter gene assays. No studies have been published that describe the modulatory effects of this compound on any biological pathways.

In Vitro Pharmacological Evaluation

Following target identification, a compound's functional activity is evaluated in controlled laboratory settings using cell-based models.

Cellular Assays for Functional Activity

Cellular assays are employed to determine whether a compound acts as an agonist, antagonist, inverse agonist, or modulator of its target's function. These experiments would measure a physiological response within the cell upon treatment with the compound. Research detailing the functional activity of this compound in cellular assays is not available.

Screening against Diverse Biological Targets (e.g., Kinases, G-Protein Coupled Receptors, Proteases)

To assess the selectivity of a compound, it is often screened against a broad panel of biological targets. This helps to identify any potential off-target effects. Such screening data for this compound has not been published.

A representative data table for such a screening is shown below, which remains unpopulated for this compound.

| Target Class | Specific Target | Activity (e.g., % inhibition at a specific concentration) |

| Kinases | e.g., EGFR, SRC, ABL | Data not available |

| GPCRs | e.g., ADRB2, D2R, 5-HT2A | Data not available |

| Proteases | e.g., MMPs, Cathepsins | Data not available |

Preclinical Efficacy Studies

If a compound shows promising in vitro activity and selectivity, its potential therapeutic efficacy is then tested in animal models of disease. These studies are critical for determining if the in vitro effects translate to a meaningful biological response in a living organism. There are no published preclinical efficacy studies for this compound.

A hypothetical data table for preclinical efficacy is presented below, which would typically be populated with data from such studies.

| Animal Model | Endpoint Measured | Result |

| Data not available | Data not available | Data not available |

In Vivo Model Systems for Therapeutic Potential (e.g., Antiviral, Anticancer, Antifilarial)

There is currently no publicly available scientific literature that has evaluated the in vivo therapeutic potential of this compound. Searches for its activity in antiviral, anticancer, and antifilarial models did not yield any results. Therefore, no data tables or detailed research findings can be presented for this subsection.

Assessment of Activity in Disease Models (e.g., Gaucher's Disease, Parkinson's Disease, Idiopathic Pulmonary Fibrosis)

Similarly, there is a complete absence of published research on the assessment of this compound in models of Gaucher's Disease, Parkinson's Disease, or Idiopathic Pulmonary Fibrosis. As a result, no information regarding its activity or potential as a therapeutic agent for these conditions is available.

Structure Activity Relationship Sar and Structural Optimization

Systematic Modification of the N-cyclopropyl-1-methylpiperidin-4-amine Core

The core structure, featuring a central piperidine (B6355638) ring with key substitutions at the 1 and 4 positions, offers multiple avenues for chemical modification. These modifications are crucial for fine-tuning the compound's interaction with its biological targets.

The introduction of various substituents onto the core structure has been shown to dramatically alter biological potency and selectivity. For instance, in the development of ligands for sigma (σ) receptors, the substituent on the piperidine nitrogen is critical. Studies have shown that 1-methylpiperidine (B42303) derivatives exhibit particularly high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov In contrast, replacing the methyl group with a proton, a tosyl group, or an ethyl group leads to a significant decrease in σ1 affinity. nih.gov

In other chemical series, the nature of substituents on aryl rings attached to the core can determine activity. For inhibitors of human equilibrative nucleoside transporters (ENTs), modifying a terminal naphthalene (B1677914) moiety to a benzene (B151609) ring was found to eliminate inhibitory effects on both ENT1 and ENT2. frontiersin.org However, the strategic addition of specific groups to this new benzene ring could recover the activity. For example, adding a methyl group at the meta position or an ethyl group at the para position restored inhibitory activity for both transporters, demonstrating the sensitivity of the receptor to the electronic and steric properties of the substituents. frontiersin.orgpolyu.edu.hk

The following table summarizes the effects of various substitutions on biological activity in related piperidine-containing compounds.

| Core Structure Modification | Substituent | Observed Effect | Target/Assay | Reference |

| Piperidine N-substituent | Methyl | High affinity and selectivity | σ1 Receptor | nih.gov |

| Piperidine N-substituent | H, Tosyl, Ethyl | Considerably lower affinity | σ1 Receptor | nih.gov |

| Terminal Aromatic Ring | Benzene (vs. Naphthalene) | Abolished inhibitory effects | ENT1/ENT2 | frontiersin.org |

| Substituted Benzene Ring | m-methyl or p-ethyl | Regained inhibitory activity | ENT1/ENT2 | frontiersin.orgpolyu.edu.hk |

| Piperidine Ring | 3-fluoro or 4-methyl | Improved selectivity, maintained potency | DPP II | nih.gov |

The piperidine ring is more than a simple linker; its conformation and substitution pattern directly influence how a molecule fits into a protein's binding pocket. Molecular dynamics simulations have revealed that substituents on the piperidine nitrogen engage in different interactions within the lipophilic binding pocket of the σ1 receptor, which accounts for the observed differences in affinity. nih.gov The N-methyl group, for example, enhances lipophilic interactions compared to a secondary amine. nih.gov

Furthermore, substitutions on the piperidine ring itself can fine-tune activity. In a series of dipeptidyl peptidase II (DPP II) inhibitors, the introduction of a 4-methyl or a 3-fluorine group onto the piperidine ring improved selectivity while preserving high potency. nih.gov This highlights a strategy where the core piperidine scaffold is decorated to optimize interactions with specific amino acid residues in the target enzyme. The concept of designing more three-dimensional structures to better interact with protein binding sites, sometimes called the "escape from flatland" approach, underscores the importance of the piperidine moiety's geometry. mdpi.com

The cyclopropyl (B3062369) group is a favored substituent in medicinal chemistry for its unique combination of properties. researchgate.net Its rigid, three-dimensional structure can impose a specific conformation on the molecule, which can be entropically favorable for binding to a receptor. researchgate.net This conformational restriction is a key benefit. researchgate.net

One of the most significant advantages of the cyclopropyl group is its effect on metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase a drug's half-life. hyphadiscovery.com However, when attached directly to an amine, the cyclopropyl group can sometimes be susceptible to CYP-mediated bioactivation. hyphadiscovery.com

| Property | Contribution of the Cyclopropyl Group | Reference |

| Potency | Can enhance potency by providing favorable interactions in binding pockets. | researchgate.nethyphadiscovery.com |

| Metabolic Stability | Increases stability by being less prone to CYP450 oxidation. | researchgate.nethyphadiscovery.com |

| Lipophilicity | Generally reduces lipophilicity compared to isopropyl groups. | nih.gov |

| Conformation | Imparts rigidity and conformational constraint. | researchgate.net |

| pKa | Can modulate the pKa of adjacent basic groups due to its electron-withdrawing nature. | nih.gov |

Stereochemical Influence on Biological Profiles

The three-dimensional arrangement of atoms (stereochemistry) in derivatives of the this compound core can have a profound impact on their biological activity. Often, only one specific stereoisomer is responsible for the desired pharmacological effect.

The synthesis and separation of individual stereoisomers are critical for understanding their distinct pharmacological profiles. In a series of potent opioid analgesics based on a 3-methyl-4-piperidyl scaffold, the four possible isomers exhibited vastly different potencies and receptor selectivities. nih.gov For example, one isomer, 1a , was found to be an extremely potent µ-opioid receptor agonist, estimated to be 20,000-50,000 times more potent than morphine. nih.gov In stark contrast, its diastereomer, 1d , acted as a weak µ-antagonist. nih.gov This dramatic difference underscores the importance of precise stereochemistry for receptor interaction.

Similarly, studies on other piperidine derivatives have shown that different enantiomers can have significantly different biological activities. nih.gov The process often involves synthesizing a mixture of diastereomers, separating them using techniques like flash chromatography, and then converting them into pure enantiomers. nih.gov These pure enantiomers can then be tested to determine which one carries the desired activity.

Understanding the preferred three-dimensional shape, or conformation, of a molecule is essential for explaining its activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are used to determine the precise conformation of molecules. nih.govnih.gov

For piperidine derivatives, the ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) on this ring dictates how the molecule presents itself to its biological target. For the highly potent opioid isomers mentioned previously, X-ray analysis was used to establish the absolute configuration and correlate it with the observed pharmacology. nih.gov The conformational restriction provided by features like a cyclopropyl group can help lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. researchgate.net

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at improving a lead compound's potency, selectivity, and pharmacokinetic profile by substituting a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com For piperidine-containing molecules, this approach is often employed to address metabolic liabilities, fine-tune basicity (pKa), and explore new interaction vectors with the target protein. cambridgemedchemconsulting.com

One common metabolic liability of piperidine rings is oxidation at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com A frequent bioisosteric replacement for the piperidine ring is the morpholine (B109124) ring, which can increase polarity and potentially reduce this metabolic pathway, though it will also influence the pKa of the ring nitrogen. cambridgemedchemconsulting.com Another strategy involves the use of spirocyclic systems to replace the piperidine core. For instance, azaspiro[3.3]heptane has been investigated as a piperidine mimetic. researchgate.net This particular replacement can offer several advantages:

Altered Lipophilicity: Replacement of a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to decrease the calculated logP (clogP) and the experimental lipophilicity (logD). researchgate.net

Improved Metabolic Stability: The spirocyclic nature of the scaffold can enhance metabolic stability compared to a simple piperidine ring. researchgate.net

Novel Structural Vectors: The geometry of spiro-systems like azaspiro[3.3]heptane allows for substitution patterns that explore different spatial orientations not accessible from a standard piperidine ring. cambridgemedchemconsulting.com

In the context of this compound, a bioisosteric replacement for the piperidine ring itself could involve substituting it with scaffolds like 1-azaspiro[3.3]heptane, which has been shown to have similar basicity and lipophilicity to piperidine but with potentially improved metabolic stability. researchgate.net

Furthermore, the substituents on the piperidine ring can be subjects of bioisosteric replacement. The cyclopropyl group, for example, is a small, rigid carbocycle that restricts conformational flexibility. It can be considered a bioisostere for other small alkyl groups or even unsaturated moieties, depending on the specific interactions within the binding pocket. The replacement of hydrogen atoms with fluorine is another common tactic to block metabolic oxidation or to modulate the pKa of nearby basic centers. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for different components of the this compound scaffold and their anticipated effects.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Effects |

| Piperidine Ring | Morpholine Ring | Increase polarity, reduce metabolism at carbons alpha to nitrogen. cambridgemedchemconsulting.com | Alters pKa, may change binding orientation. |

| Piperidine Ring | Azaspiro[3.3]heptane | Mimic piperidine conformation with different physicochemical properties. researchgate.net | Reduces lipophilicity, can improve metabolic stability, provides new substituent vectors. cambridgemedchemconsulting.comresearchgate.net |

| N-Methyl Group | N-Ethyl or larger alkyl | Explore steric limits of the binding pocket. | May increase or decrease potency depending on pocket size. |

| N-Methyl Group | N-CHF2, N-CF3 | Modulate pKa of the piperidine nitrogen. cambridgemedchemconsulting.com | Decreases basicity, may affect key ionic interactions. |

| Cyclopropyl Group | Small alkyls (e.g., ethyl) | Test for the importance of the rigid cyclopropyl conformation. | Increases conformational flexibility. |

| Amine Hydrogen | Methyl Group (to form tertiary amine) | Remove hydrogen bond donor capability. | May disrupt key hydrogen bonds with the target. |

Ligand-Based and Structure-Based Design Principles in Scaffold Optimization

The optimization of the this compound scaffold can be guided by both ligand-based and structure-based design principles. These computational approaches are instrumental in rationally modifying the lead structure to enhance its desired properties.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the biological target, ligand-based methods rely on the information derived from a set of known active molecules. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. researchgate.net For a series of analogs of this compound, a 3D-QSAR model could be developed to correlate the physicochemical properties and spatial arrangement of functional groups with biological activity. This would help in identifying key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic regions, and positive ionizable centers—that are crucial for activity. For instance, a pharmacophore model might reveal that the precise location of the basic nitrogen of the piperidine and the orientation of the cyclopropyl group are critical for potent inhibition.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design becomes a powerful tool for optimization. acs.orgnih.gov This approach involves docking the lead compound into the active site of the protein to predict its binding mode and affinity. nih.gov Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex. nih.gov

For this compound, structure-based design could be used to:

Identify Key Interactions: Visualize how the N1-methylpiperidine core and its substituents interact with amino acid residues in the binding pocket. For example, the basic nitrogen of the piperidine might form a crucial salt bridge with an acidic residue like aspartate or glutamate.

Rationalize SAR Data: Explain why certain modifications lead to an increase or decrease in activity. For example, if the cyclopropyl group fits snugly into a small hydrophobic pocket, replacing it with a larger group would likely lead to a steric clash and reduced potency.

Propose Novel Modifications: Suggest new modifications that could form additional favorable interactions. If a nearby pocket is unoccupied, the model might suggest extending a substituent to form new hydrogen bonds or hydrophobic contacts.

The integration of piperidine rings into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net The structural flexibility and the capacity to engage in various non-covalent interactions make piperidines valuable scaffolds in rational drug design. researchgate.net The optimization of the this compound scaffold would, therefore, leverage these computational tools to guide the synthesis of new analogs with enhanced biological activity and drug-like properties.

The following table illustrates how these design principles could be applied to optimize the scaffold.

| Design Principle | Application to Scaffold Optimization | Example of a Resulting Hypothesis |

| Ligand-Based (3D-QSAR) | Correlate the structural features of a series of analogs with their biological activity. researchgate.net | The model indicates that a hydrophobic feature at the 4-position and a hydrogen bond acceptor at a specific distance from the piperidine nitrogen are critical for high potency. |

| Structure-Based (Docking) | Dock this compound into the active site of its target protein. nih.gov | The cyclopropyl group is predicted to occupy a small hydrophobic pocket, while the secondary amine forms a hydrogen bond with a backbone carbonyl of the protein. |

| Structure-Based (MD Simulation) | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | The simulation reveals that the N-methyl group provides a better conformational lock within the binding site compared to an N-H analog, leading to a more stable interaction. |

By systematically applying these principles of bioisosteric replacement, ligand-based design, and structure-based design, medicinal chemists can rationally evolve the this compound scaffold into a highly optimized clinical candidate.

Pharmacokinetic and Metabolic Research Adme

Metabolic Transformation Pathways

The biotransformation of N-cyclopropyl-1-methylpiperidin-4-amine is expected to proceed through both Phase I and Phase II metabolic reactions, primarily occurring in the liver.

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of many drugs. hyphadiscovery.com For compounds containing a 4-aminopiperidine (B84694) structure, N-dealkylation is a common metabolic pathway catalyzed predominantly by the CYP3A4 isoform. nih.gov In the case of this compound, this could involve the removal of either the methyl or the cyclopropyl (B3062369) group.

N-dealkylation: The removal of the methyl group would lead to the formation of N-cyclopropyl-piperidin-4-amine. Conversely, cleavage of the cyclopropyl group, a more complex process, could also occur. The relative rates of these reactions are influenced by the steric and electronic environment of the nitrogen atom and the specific CYP isoforms involved. nih.gov

N-hydroxylation: Oxidation of the piperidine (B6355638) nitrogen to form an N-oxide is another potential metabolic route.

Ring-opening: The strained cyclopropyl ring can be susceptible to oxidative metabolism, which may lead to ring-opening. This can sometimes result in the formation of reactive intermediates. hyphadiscovery.com The inactivation of CYP enzymes by some cyclopropylamines has been attributed to a mechanism involving initial one-electron oxidation at the nitrogen, followed by the scission of the cyclopropane (B1198618) ring. nih.gov

The table below summarizes the potential CYP450-mediated metabolic reactions for this compound.

| Metabolic Reaction | Description | Potential Metabolite |

| N-demethylation | Removal of the methyl group from the piperidine nitrogen. | N-cyclopropyl-piperidin-4-amine |

| N-decyclopropylation | Cleavage of the cyclopropyl group from the piperidine nitrogen. | 1-methylpiperidin-4-amine |

| N-oxidation | Addition of an oxygen atom to the piperidine nitrogen. | This compound N-oxide |

| Cyclopropyl Ring Oxidation | Hydroxylation or opening of the cyclopropyl ring. | Hydroxylated or ring-opened metabolites |

Following Phase I metabolism, or for the parent compound itself if it possesses a suitable functional group, Phase II conjugation reactions can occur. These reactions increase the water solubility of the compound, facilitating its excretion. uomus.edu.iq

Glucuronidation: The secondary amine of the parent compound or its dealkylated metabolites could potentially undergo N-glucuronidation, although this is generally a minor pathway for secondary amines compared to oxidative processes. uomus.edu.iq

Sulfation: Similar to glucuronidation, sulfation of the secondary amine is a possibility.

GSH Conjugation: If reactive intermediates are formed, for instance, through the opening of the cyclopropyl ring, they can be detoxified by conjugation with glutathione (B108866) (GSH). hyphadiscovery.com This is a critical detoxification pathway that prevents cellular damage. uomus.edu.iq

The potential Phase II conjugation reactions are outlined in the table below.

| Conjugation Reaction | Description | Potential Conjugate |

| N-Glucuronidation | Addition of a glucuronic acid moiety to the secondary amine. | This compound-N-glucuronide |

| N-Sulfation | Addition of a sulfate (B86663) group to the secondary amine. | This compound-N-sulfate |

| Glutathione Conjugation | Conjugation with glutathione, typically following the formation of a reactive intermediate. | GSH adduct of a ring-opened metabolite |

The identification of the major metabolites of this compound is crucial, as these metabolites could have their own pharmacological activity or toxicity. For example, the N-desmethyl metabolite, N-cyclopropyl-piperidin-4-amine, could exhibit a different receptor binding profile compared to the parent compound. Similarly, metabolites resulting from the opening of the cyclopropyl ring might have altered biological effects. hyphadiscovery.com

Clearance Mechanisms and Strategies for Improved Metabolic Stability

The clearance of this compound from the body is primarily driven by its metabolism and subsequent excretion of the metabolites, likely through the kidneys (urine) and/or the liver (bile).

Strategies to improve metabolic stability often focus on modifying the parts of the molecule that are most susceptible to metabolism. For instance, if N-dealkylation is a major clearance pathway, replacing the methyl or cyclopropyl group with a more stable substituent could prolong the drug's half-life. nih.gov Similarly, if the cyclopropyl ring is a metabolic hotspot, its replacement could be considered. hyphadiscovery.com

The first-pass effect is a phenomenon where a drug gets metabolized at a specific location in the body, which reduces its concentration before it reaches the systemic circulation. nih.gov For an orally administered compound like this compound, significant first-pass metabolism in the gut wall or the liver could substantially reduce its bioavailability. The extent of first-pass metabolism is influenced by factors such as the activity of metabolizing enzymes in the liver and gastrointestinal tract. nih.gov In vitro studies using liver microsomes or hepatocytes can provide an initial assessment of the potential for first-pass metabolism. nih.gov A high rate of metabolism in these systems would suggest that first-pass clearance could be a significant issue in vivo.

Structural Modifications to Enhance Metabolic Stability

Detailed Research Findings

The metabolic fate of alicyclic amines, such as the piperidine ring system, often involves N-dealkylation, ring α-oxidation to lactams, and N-oxidation. nih.gov For 4-aminopiperidine derivatives, N-dealkylation is a significant metabolic pathway, frequently catalyzed by the cytochrome P450 isoform CYP3A4. nih.gov The N-methyl group on the piperidine nitrogen is a common site for this oxidative metabolism.

The N-cyclopropyl group, while often added to molecules to improve potency or reduce metabolism at other sites, can itself be a point of metabolic attack. hyphadiscovery.com Particularly when attached to an amine, the cyclopropyl ring can undergo CYP-mediated oxidation. This process can lead to the formation of reactive intermediates through ring-opening, which is an undesirable outcome in drug development. hyphadiscovery.com Studies have shown that oxidation of a cyclopropyl ring was a predominant metabolic pathway in hepatocytes of rats, dogs, and humans for certain compounds. hyphadiscovery.com

Medicinal chemistry strategies to enhance metabolic stability for this class of compounds include:

Modification of the Piperidine N-Alkyl Group: To hinder N-dealkylation, the N-methyl group can be replaced with larger alkyl groups or other functionalities. This steric hindrance can reduce the affinity of the molecule for the active site of metabolic enzymes like CYP3A4.

Bioisosteric Replacement of the Piperidine Ring: In some cases, replacing the piperidine ring with other cyclic amines, such as homopiperazine or other aminopiperidines, has been explored to improve metabolic stability while maintaining affinity for the biological target. nih.govnih.gov Studies on related structures have demonstrated that piperidine analogues can exhibit improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.govnih.gov

Substitution on the Cyclopropyl Ring: To prevent oxidation of the cyclopropyl group, substitution on the ring itself is a common tactic. For instance, replacing the cyclopropyl ring with a gem-dimethyl group has been shown to successfully avert bioactivation reactions in other chemical series. hyphadiscovery.com Another approach involves substituting the cyclopropyl ring with a methyl group, which can block oxidation and improve metabolic stability. hyphadiscovery.com

Minimizing Reactive Metabolite Formation: A key goal of enhancing metabolic stability is to avoid the generation of reactive metabolites. Detailed characterization of related pyrazinone-based antagonists revealed that structural optimization could lead to a significant reduction in the formation of glutathione (GSH) adducts, which are markers for reactive intermediates. researchgate.net

The following tables summarize the metabolic liabilities and the structural modifications designed to address them.

Table 1: Common Metabolic Hotspots and Pathways

| Structural Moiety | Metabolic Pathway | Primary Enzyme(s) | Outcome | Citation |

|---|---|---|---|---|

| N-Methylpiperidine | N-dealkylation | CYP3A4 | Formation of des-methyl metabolite | nih.gov |

Table 2: Examples of Structural Modifications to Improve Metabolic Stability

| Modification Strategy | Example Modification | Rationale | Expected Result | Citation |

|---|---|---|---|---|

| Addressing N-dealkylation | Replace N-methyl with N-ethyl or N-isopropyl | Increase steric bulk at the nitrogen atom | Reduced rate of metabolism by CYP3A4 | nih.gov |

| Addressing Cyclopropyl Oxidation | Replace N-cyclopropyl with a gem-dimethyl group | Block oxidative attack on the ring | Aversion of bioactivation and reactive metabolite formation | hyphadiscovery.com |

| Bioisosteric Replacement | Replace piperidine with a different alicyclic amine (e.g., homopiperazine) | Alter binding to metabolic enzymes | Improved metabolic stability profile | nih.gov |

These findings underscore the importance of iterative structural design, guided by metabolic studies, to produce drug candidates with optimized pharmacokinetic properties. By identifying and modifying metabolic hotspots, researchers can significantly enhance the viability of compounds for further development.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as N-cyclopropyl-1-methylpiperidin-4-amine, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the strength of the interaction.

In a typical docking study involving this compound, the piperidine (B6355638) ring would likely adopt a stable chair conformation. The amine group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The N-cyclopropyl and N-methyl groups represent hydrophobic features that can engage in van der Waals interactions with nonpolar residues in the binding site. For instance, studies on structurally related compounds, such as those with a piperidin-4-amine scaffold, have been used in structure-based virtual screening to identify inhibitors for targets like the NEDD8 activating enzyme (NAE). nih.gov Similarly, molecules containing cyclopropyl (B3062369) moieties have been docked into the main protease of SARS-CoV-2 to assess their inhibitory potential. samipubco.comresearchgate.netsamipubco.com

The analysis of ligand-protein interactions reveals the specific amino acid residues that stabilize the complex. Key interactions often include hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking. For this compound, the protonated amine would be expected to form a crucial salt bridge or hydrogen bond with acidic residues like aspartate or glutamate. The cyclopropyl group's unique electronic properties and rigidity can lead to favorable hydrophobic interactions.

| Example Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine | NEDD8 activating enzyme (NAE) | N/A (Identified via screening) | N/A |

| Compound 36 (cyclopropyl-containing) | SARS-CoV-2 Mpro | -8.433 | CYS145, HIS41, THR26, MET165 |

| Hydroxychloroquine | SARS-CoV-2 Mpro | -4.989 | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. researchgate.net These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

For a series of derivatives of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Shape Indices Analysis (CoMSIA), could be performed. mdpi.com In such a study, the molecules would be aligned based on their common scaffold. CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease biological activity.

Relevant molecular descriptors for this compound and its analogs would include:

Steric descriptors: Molar refractivity, molecular volume, and surface area, which would be influenced by substitutions on the piperidine or cyclopropyl rings.

Electronic descriptors: Partial charges, dipole moment, and HOMO/LUMO energies, reflecting the influence of electron-withdrawing or donating groups.

Hydrophobic descriptors: The partition coefficient (logP), describing the molecule's lipophilicity.

Topological descriptors: Indices that describe molecular connectivity and shape.

QSAR studies on related scaffolds, like 3-(4-benzylpiperidin-1-yl)propylamine derivatives, have shown the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov A successful QSAR model for this compound analogs would enable the rational design of more potent compounds by guiding chemical modifications.

| QSAR Model Type | Statistical Parameter | Typical Value for a Predictive Model | Interpretation |

|---|---|---|---|

| CoMFA/CoMSIA | q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| CoMFA/CoMSIA | r² (Non-cross-validated r²) | > 0.9 | Shows a strong correlation between predicted and observed activities. |

| 2D-QSAR | RMSE (Root Mean Square Error) | Low value | Represents the deviation between predicted and actual values. |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Pharmacophore modeling identifies the essential steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, and their spatial arrangement. dergipark.org.trnih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govdergipark.org.trnih.gov

A pharmacophore model for this compound could be generated either based on its structure (ligand-based) or from its docked pose within a protein active site (structure-based). nih.govnih.gov Key features would likely include:

A Positive Ionizable (PI) feature centered on the protonated piperidine amine.

A Hydrogen Bond Donor (HBD) feature corresponding to the amine hydrogen.

A Hydrophobic (HY) feature representing the cyclopropyl group.

An additional Hydrophobic (HY) or steric feature for the 1-methyl-piperidine scaffold.

Once developed, this pharmacophore model serves as a filter in virtual screening campaigns to rapidly identify diverse compounds from large libraries that are likely to be active at the same target. mdpi.com This approach is computationally less expensive than molecular docking and can efficiently narrow down millions of compounds to a manageable number for further analysis. nih.govnih.gov

| Pharmacophoric Feature | Potential Origin in this compound | Interaction Type |

|---|---|---|

| Positive Ionizable (PI) | Protonated amine nitrogen | Ionic interaction, Salt bridge |

| Hydrogen Bond Donor (HBD) | Amine (N-H) | Hydrogen bonding |

| Hydrophobic (HY) | Cyclopropyl group | van der Waals, Hydrophobic interaction |

| Hydrophobic (HY) | Methyl group and piperidine ring carbons | van der Waals, Hydrophobic interaction |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comnih.govmdpi.com This technique can be used to study the conformational flexibility of this compound, its interaction with solvent molecules, and the stability of its complex with a target protein. nih.gov

An MD simulation of the this compound-protein complex, initiated from a docked pose, can validate the binding mode and provide insights into the stability of key interactions. samipubco.com Analysis of the simulation trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues or parts of the ligand.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds throughout the simulation.

| Simulation Parameter/Analysis | Purpose | Typical Information Gained |

|---|---|---|

| Force Field (e.g., AMBER, CHARMM) | Defines the potential energy of the system. | Ensures accurate representation of molecular interactions. |

| Solvent Model (e.g., TIP3P) | Explicitly models the effect of the solvent (water). | Crucial for accurately simulating biological systems. nih.gov |

| Simulation Time | Duration of the simulation (e.g., 100 ns). | Longer times allow for observation of larger conformational changes. nih.gov |

| RMSD/RMSF Analysis | Measures atomic deviation and fluctuation. | Provides insight into the stability and flexibility of the system. |

Prediction of ADME Parameters through In Silico Methods

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netmdpi.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles, reducing the risk of late-stage failures. mdpi.com For this compound, various physicochemical and pharmacokinetic parameters can be calculated using established models.

Key ADME parameters that can be predicted include:

Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of solubility, permeability, and metabolism.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is essential for absorption.

Caco-2 Permeability: An in vitro model for predicting human intestinal absorption. mdpi.com High permeability suggests good oral absorption.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross into the central nervous system.

Drug-likeness: Evaluates the compound based on rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. mdpi.com

These predictions are based on QSAR models built from large datasets of experimentally measured properties. frontiersin.org While in silico predictions are not a substitute for experimental validation, they provide crucial guidance for prioritizing and optimizing chemical series. nih.gov

| ADME Parameter | Predicted Property/Value (Hypothetical) | Significance |

|---|---|---|

| Molecular Weight | 154.26 g/mol | Complies with Lipinski's Rule (< 500). |

| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, favorable for absorption. |

| Aqueous Solubility | Good | The basic amine group enhances solubility in acidic environments (stomach). |

| Caco-2 Permeability | High | Suggests good potential for intestinal absorption. mdpi.com |

| CYP2D6 Inhibition | Potential Inhibitor | Many basic amines are known to inhibit CYP2D6. |

| BBB Penetration | Likely | Small, moderately lipophilic molecules often cross the BBB. |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound Separation and Identification

Chromatography is fundamental for separating N-cyclopropyl-1-methylpiperidin-4-amine from reaction mixtures, starting materials, and potential byproducts. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas chromatography-mass spectrometry serves as a powerful tool for the analysis of volatile and thermally stable compounds. For piperidine (B6355638) derivatives, GC-MS allows for both separation from complex mixtures and structural identification based on mass fragmentation patterns. nih.gov While specific GC-MS studies on this compound are not extensively detailed in the reviewed literature, the analysis of related piperidine and piperazine (B1678402) compounds is well-established. nih.govscholars.direct For instance, GC-MS has been successfully used to identify various piperidyl amide alkaloids in plant extracts and to quantify piperazine designer drugs in biological matrices. nih.govscholars.direct

The analysis would involve introducing the compound into the GC system, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. A predicted mass spectrum for the parent compound, piperidine, provides a guide to the types of fragmentation patterns that might be expected. hmdb.ca In some cases, derivatization may be employed to improve the chromatographic behavior of the analyte, though this can add complexity to the sample preparation process. chromforum.org

Table 1: Predicted GC-MS Data for a Related Compound (Piperidine)

| Property | Value |

| Compound Name | Piperidine |

| Ionization Energy | 70eV |

| Ionization Mode | Positive |

| Notes | This is a predicted spectrum and requires experimental confirmation. hmdb.ca |

Liquid chromatography, particularly ultra-high-performance liquid chromatography (uHPLC) coupled with tandem mass spectrometry (MS/MS), is a preferred method for analyzing polar, non-volatile, or thermally labile compounds like this compound. This technique offers high resolution, sensitivity, and specificity.

Recent studies on the analysis of structurally similar compounds, such as 1-amino-4-methyl-piperazine (AMP) and 1-methyl-4-nitroso-piperazine (MNP) found as impurities in pharmaceuticals, highlight the utility of LC-MS/MS. mdpi.commdpi.com These methods often utilize reverse-phase chromatography with columns like a C18. mdpi.commdpi.com The development of these methods can be challenging due to the high polarity and low molecular weight of such analytes. researchgate.net

For quantitative analysis, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com The selection of an appropriate mobile phase and diluent is critical; for example, using methanol (B129727) instead of water as a sample diluent has been shown to prevent the artificial formation of related impurities during the analysis of rifampicin. mdpi.com

Table 2: Example uHPLC-MS/MS Conditions for Analysis of Related Piperazine Impurities

| Parameter | Condition | Reference |

| Technique | uHPLC-MS/MS | mdpi.commdpi.comfrontiersin.org |

| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Spiking Concentrations | 5 ng/mL (low), 10 ng/mL (medium), 25 ng/mL (high) | frontiersin.org |

| Average Recovery | 87.05% | frontiersin.org |

| Limit of Detection (LOD) | 0.0067 ppm | frontiersin.org |

| Limit of Quantification (LOQ) | 0.013 ppm | frontiersin.org |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution.

¹H NMR: A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include multiplets for the cyclopropyl (B3062369) ring protons at high field (typically 0-1 ppm), distinct signals for the axial and equatorial protons of the piperidine ring, a singlet for the N-methyl group, and a signal for the amine (N-H) proton. Data from related structures like N-cyclopropyl-methylamine and 1-methylpiperidin-4-amine can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For this compound, distinct signals would be expected for the N-methyl carbon, the carbons of the piperidine ring, and the carbons of the cyclopropyl group. The chemical shifts would confirm the presence of these key functional groups. Predicted spectra for related fragments like 4-methylpyridine (B42270) and cyclopropanecarboxylic acid provide insight into the expected chemical shift regions. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound based on Analogous Structures

| Group | Nucleus | Predicted Chemical Shift (ppm) | Analogous Compound Source |

| Cyclopropyl CH | ¹H | ~0.3 - 0.8 | N-cyclopropyl-methylamine chemicalbook.com |

| Cyclopropyl CH₂ | ¹H | ~0.1 - 0.5 | N-cyclopropyl-methylamine chemicalbook.com |

| Piperidine CH₂ | ¹H | ~1.4 - 3.0 | 1-Methylpiperidin-4-amine chemicalbook.com |

| Piperidine CH | ¹H | ~2.5 - 3.5 | 1-Methylpiperidin-4-amine chemicalbook.com |

| N-CH₃ | ¹H | ~2.2 - 2.5 | 1-Methylpiperidin-4-amine chemicalbook.com |

| Piperidine Ring | ¹³C | ~30 - 60 | 4-Methylpyridine chemicalbook.com |

| N-CH₃ | ¹³C | ~45 | 4-Methylpyridine chemicalbook.com |

| Cyclopropyl Ring | ¹³C | ~5 - 15 | Cyclopropanecarboxylic acid chemicalbook.com |

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound or a salt thereof must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule.

This technique would confirm the connectivity established by NMR and also provide critical stereochemical information. For example, it would reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of its substituents (axial vs. equatorial). Studies on other piperidine derivatives have shown that X-ray crystallography can reveal subtle conformational differences, such as the trigonal versus tetrahedral geometry of a nitrogen atom within a substituent group, which can be critical for its chemical properties. nih.gov

Spectrofluorometric analysis is a highly sensitive technique used to detect and quantify fluorescent compounds. This compound, being an aliphatic amine, does not possess a native fluorophore (a part of the molecule that naturally fluoresces). Therefore, direct analysis by spectrofluorometry is not a primary method for its characterization.

For this technique to be applicable, the compound would first need to be chemically modified through derivatization with a fluorescent tagging agent. This process attaches a fluorescent molecule to the amine group, rendering the entire adduct detectable by a spectrofluorometer. However, no studies detailing such a derivatization and subsequent spectrofluorometric analysis for this compound were identified in the reviewed sources.

Future Research Directions and Therapeutic Implications

Development of Novel Derivatives with Enhanced Profiles

The future development of compounds based on the N-cyclopropyl-1-methylpiperidin-4-amine structure will likely focus on creating derivatives with optimized efficacy, selectivity, and pharmacokinetic properties. The strategy of modifying a core structure to improve its drug-like qualities is a cornerstone of medicinal chemistry.

Structure-Activity Relationship (SAR) Guided Optimization: Research into related chemical series provides a roadmap for potential modifications. For example, in the development of a series of p38α MAP kinase inhibitors, modifications to a core structure containing a piperazine (B1678402) (a related heterocyclic amine) were guided by X-ray crystallography to enhance solubility and reduce plasma protein binding, ultimately leading to the clinical candidate AZD6703. nih.gov Similarly, SAR studies on other piperidine (B6355638) and piperazine-containing compounds have shown that the addition or modification of substituent groups is essential for target engagement and specificity. frontiersin.orgpolyu.edu.hk For derivatives of this compound, this could involve:

Functionalization of the Amine: The secondary amine provides a clear attachment point for a wide range of chemical groups. Adding larger, more complex moieties could direct the molecule to new biological targets. For instance, creating carboxamide derivatives is a common strategy to explore interactions with various receptors and enzymes. nih.gov

Modification of the Piperidine Ring: While the 1-methyl group is a common feature, exploring other alkyl substituents or even replacing the methyl group with other functionalities could modulate the compound's basicity and steric profile, influencing its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Substitution on the Cyclopropyl (B3062369) Group: The cyclopropyl ring itself could be substituted to fine-tune electronic and steric properties, potentially improving binding affinity and metabolic stability.

The goal of these derivatization efforts is to create compounds with enhanced profiles, such as increased potency at the desired target, greater selectivity over off-targets to minimize potential side effects, and improved oral bioavailability. nih.gov

Exploration of New Therapeutic Indications

The versatility of the piperidine scaffold suggests that derivatives of this compound could be investigated for a wide array of diseases. mdpi.com The specific combination of the N-cyclopropyl and 1-methylpiperidine (B42303) motifs could serve as a unique chemical key for various biological locks.

Potential therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: Piperidine derivatives are common in drugs targeting the CNS. For example, ACP-103, a compound with a 1-methylpiperidin-4-yl core, was developed as a potent 5-HT2A receptor inverse agonist with potential antipsychotic applications. nih.govresearchgate.net Derivatives of this compound could be screened against a panel of CNS receptors, such as serotonin, dopamine, and muscarinic receptors, to identify novel candidates for psychiatric and neurological disorders.

Inflammatory Diseases: The discovery of the quinazolinone-based p38α MAP kinase inhibitor AZD6703 for inflammatory diseases highlights how piperazine-containing scaffolds can be optimized for anti-inflammatory activity. nih.gov This suggests a potential avenue for developing derivatives of the subject compound as inhibitors of key inflammatory pathway proteins.

Oncology: The piperidine moiety is frequently used in the construction of anticancer drugs. mdpi.com Future research could involve synthesizing a library of this compound derivatives and screening them for activity against various cancer cell lines and pro-tumorigenic receptors.

Infectious and Parasitic Diseases: Piperidine-based natural products and their synthetic analogs have demonstrated antibacterial, antiviral, and antiparasitic properties. mdpi.com This historical success provides a rationale for screening new derivatives against a range of pathogens.

Bone Disorders: Recent research has identified novel cyclopropyl amide and piperazine sulfonamide derivatives as inhibitors of RANKL-mediated osteoclast differentiation, indicating a potential role in treating bone diseases like osteoporosis. nih.gov This opens a new and intriguing therapeutic possibility for appropriately functionalized derivatives of this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers a powerful toolkit to accelerate the development of derivatives from the this compound scaffold. mednexus.orgjsr.orgjsr.org

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities. nih.govnih.gov These models can then predict the properties of new, hypothetical derivatives of this compound, such as their binding affinity to a specific target, solubility, or potential toxicity. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. jsr.org By providing the this compound core as a constraint, these models could generate novel derivative ideas optimized for a specific therapeutic target that a human chemist might not have conceived.

Drug Repurposing: AI can analyze vast databases of biological data, including genomics, proteomics, and clinical data, to identify new potential uses for existing compounds. mednexus.org An AI platform could analyze the predicted biological activity profile of this compound and its derivatives to suggest new therapeutic indications that were not previously considered.

By harnessing AI and ML, the drug discovery process can become more efficient, cost-effective, and accurate, increasing the probability of success for developing new medicines based on this chemical scaffold. mednexus.org

Addressing Challenges in Translating Preclinical Findings to Clinical Development

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, often referred to as the "valley of death." nih.gov For any novel derivative of this compound to succeed, researchers must proactively address the common pitfalls of translational research.

Major hurdles and strategic considerations include:

Preclinical Model Limitations: Animal models of human disease are imperfect. A compound that shows efficacy in a mouse model may not work in humans due to differences in physiology and disease pathology. nih.govresearchgate.net It is crucial to use a combination of in vitro human cell-based assays and, where possible, multiple, well-validated animal models to build a stronger case for clinical translation. researchgate.net

Heterogeneity of Human Disease: Clinical trial populations are far more diverse than the genetically identical animal strains used in preclinical studies. nih.gov This heterogeneity can mask a drug's efficacy if it only works in a subset of patients. The development of biomarkers to identify the patient populations most likely to respond to a new drug is a critical strategy to improve clinical trial success rates.

Small Preclinical Sample Sizes: Preclinical studies often use small groups of animals, which can make the results less robust and difficult to generalize to larger human populations. nih.govresearchgate.net Ensuring adequate statistical power in preclinical experiments is essential for generating reliable data.

Resource and Collaboration Gaps: The transition from basic research to clinical development requires significant funding and collaboration between academic institutions and the pharmaceutical industry. nih.gov Establishing these partnerships early in the development of a promising compound series is vital to navigating the resource-intensive path to the clinic.